

A Guide to the Spectroscopic Characterization of 3,5-Dimethoxypyridazine

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Compound of Interest

Compound Name: 3,5-Dimethoxypyridazine

CAS No.: 2096-20-0

Cat. No.: B180710

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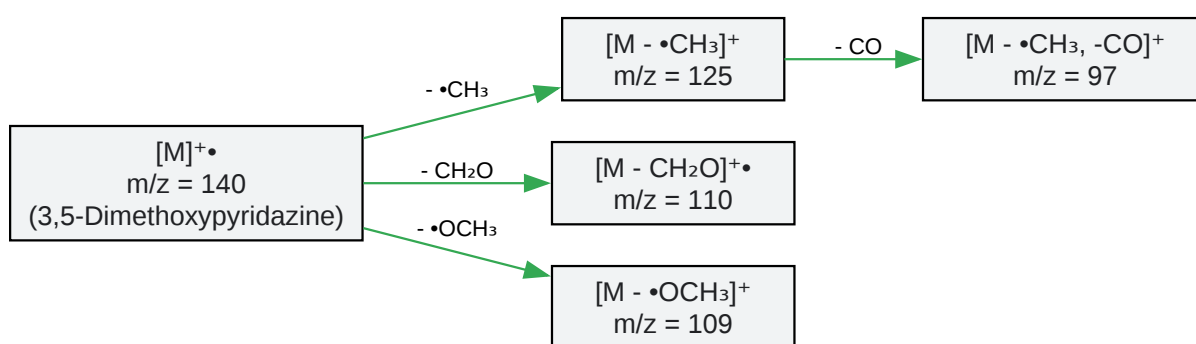
Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **3,5-dimethoxypyridazine**, a heterocyclic compound of interest in medicinal and materials chemistry.[1] While a complete, publicly collated dataset for this specific molecule is not readily available, this document leverages fundamental spectroscopic principles and data from analogous structures to construct a reliable predictive model of its spectral signature.[2] We will explore the anticipated features in Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a robust framework for the identification and structural elucidation of **3,5-dimethoxypyridazine** and related substituted heterocycles.[3][4]

Molecular Structure and Symmetry Considerations

3,5-Dimethoxypyridazine possesses a C_{2v} symmetry axis passing through the C4-H bond and bisecting the N1-N2 bond. This symmetry is a critical determinant of its spectroscopic output, as it renders certain atoms chemically and magnetically equivalent. The key structural

features are the pyridazine ring, an aromatic diazine system, and two electron-donating methoxy groups at the C3 and C5 positions. These methoxy groups significantly influence the electron density distribution within the aromatic ring, which in turn governs the chemical shifts observed in NMR spectroscopy.



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Caption: Predicted EI-MS fragmentation pathway for **3,5-Dimethoxybenzopyridazine**.

Interpretation of Fragmentation:

- Loss of a Methyl Radical ($\bullet\text{CH}_3$): A very common fragmentation for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This would produce a stable cation at m/z 125. [5] This is often a major fragment.
- Loss of Formaldehyde (CH₂O): Rearrangement and elimination of neutral formaldehyde (30 Da) is another possible pathway for methoxy-aromatic compounds, which would result in a fragment ion at m/z 110.
- Loss of a Methoxy Radical ($\bullet\text{OCH}_3$): Cleavage of the C-O bond can lead to the loss of a methoxy radical (31 Da), yielding a fragment at m/z 109.
- Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion at m/z 125 may lose a molecule of carbon monoxide (28 Da) to give a fragment at m/z 97.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.
- **Ionization:** Bombard the sample molecules with a beam of 70 eV electrons. This energy is sufficient to cause ionization and reproducible fragmentation. [6]3. **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions strike a detector, which generates a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z . [7]

Summary and Conclusion

The structural elucidation of **3,5-dimethoxypyridazine** can be confidently achieved through a combination of modern spectroscopic techniques. This guide outlines the expected spectral data based on established chemical principles. The ^1H NMR spectrum is predicted to be simple, showing two singlets. The ^{13}C NMR should display three distinct signals, reflecting the molecule's symmetry. The IR spectrum will be dominated by characteristic stretches for the aromatic C-H, aliphatic C-H, C=N, and aryl C-O bonds. Finally, the mass spectrum should show a clear molecular ion at m/z 140, with key fragments at m/z 125 and 110, corresponding to the loss of a methyl radical and formaldehyde, respectively. Together, these predicted data points form a unique spectroscopic fingerprint that serves as a reliable reference for any scientist working with this compound.

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